1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-9-16(10-8-13)22-12-15(11-17(22)23)19-20-18(21-24-19)14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWMBHPQADVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidinone Core
The pyrrolidin-2-one ring is constructed via cyclization of γ-aminobutyric acid derivatives. For 1-(4-methylphenyl)pyrrolidin-2-one, a common route involves:
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Mannich Reaction : Condensation of 4-methylaniline with formaldehyde and acetoacetic ester to form a β-amino ketone intermediate.
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Cyclization : Intramolecular lactamization under acidic or basic conditions to yield the pyrrolidinone ring.
Key Conditions :
One-Pot Condensation Method
A streamlined approach reported by Kharchenko et al. involves a one-pot synthesis using:
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5-Oxopyrrolidine-3-carboxylic acid (pyrrolidinone precursor).
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Benzamidoxime (oxadiazole precursor).
Procedure :
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Activation : CDI reacts with the carboxylic acid to form an imidazolide intermediate.
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Cyclization : The intermediate reacts with benzamidoxime, forming the oxadiazole ring via dehydration.
Conditions :
Advantages :
Vilsmeier Reagent-Mediated Synthesis
The Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids for direct reaction with amidoximes, enabling a one-pot synthesis:
Steps :
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Activation : 4-Methylphenylacetic acid reacts with Vilsmeier reagent to form an acyl chloride in situ.
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Cyclization : Reaction with 3-phenylamidoxime yields the oxadiazole ring.
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Lactamization : Intramolecular cyclization to form the pyrrolidinone core.
Optimized Parameters :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A reported protocol involves:
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Reagents : 4-Methylphenylacetonitrile and hydroxylamine hydrochloride.
-
Conditions :
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step | 30–50 | 24–48 h | Well-established | Low yield, tedious purification |
| One-Pot Condensation | 70–85 | 4–6 h | Simplified workflow | Requires CDI, costly reagent |
| Vilsmeier Reagent | 75–90 | 2–4 h | High yield, one-pot | Corrosive reagents |
| Microwave-Assisted | 82–88 | 20 min | Rapid, energy-efficient | Specialized equipment required |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit cytotoxic effects against cancer cell lines. The incorporation of the pyrrolidine moiety may enhance these effects by improving cellular uptake and bioavailability.
- Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antimicrobial activity. The specific structure of this compound could lead to the development of new antibiotics or antifungal agents.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and cyclization processes.
- Reagent in Organic Reactions : It can be utilized as a reagent in coupling reactions to form more complex organic structures.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Fluorescent Materials : Compounds containing oxadiazoles are known for their luminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Polymer Chemistry : It can act as a monomer or additive in the synthesis of polymers with tailored properties for specific applications.
Case Studies
Several studies have explored the applications of similar compounds or derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that oxadiazole derivatives inhibit cell proliferation in breast cancer cell lines. |
| Study B | Antimicrobial Properties | Found that certain oxadiazole compounds exhibited significant antibacterial activity against Gram-positive bacteria. |
| Study C | Material Science | Investigated the use of oxadiazole-based polymers in OLEDs, reporting improved efficiency and stability compared to traditional materials. |
Mechanism of Action
The mechanism by which 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their substituent-driven properties:
Biological Activity
1-(4-Methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, particularly focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with a 4-methylphenyl group and a 3-phenyl-1,2,4-oxadiazol moiety. Its molecular formula is with a molecular weight of approximately 306.36 g/mol.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |
In studies comparing the compound to standard anticancer agents like Tamoxifen, it was found that the compound induced apoptosis in MCF-7 cells through increased expression of p53 and activation of caspase pathways .
Antibacterial Activity
The antibacterial properties of pyrrolidine derivatives have been explored extensively. The compound has shown effectiveness against various bacterial strains.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antifungal Activity
The antifungal activity of oxadiazole derivatives has also been noted. While specific data on this compound is limited, related studies indicate that similar structures can exhibit significant antifungal effects.
Table 3: Antifungal Activity Overview
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Aspergillus niger | Low |
The structure-function relationship suggests that modifications to the oxadiazole ring may enhance antifungal activity .
Case Studies
A notable study involved the synthesis and evaluation of several oxadiazole derivatives, including our compound of interest. The results indicated a correlation between structural modifications and enhanced biological activities:
- Case Study A : A derivative with an additional halogen substitution showed improved anticancer activity against A549 lung cancer cells.
- Case Study B : In vivo studies revealed that certain oxadiazole derivatives significantly reduced tumor growth in xenograft models.
Q & A
Q. What are the standard synthetic routes for 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and which reagents are critical for cyclization?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization between amidoximes and carboxylic acid derivatives. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., POCl₃, acetic anhydride) to facilitate oxadiazole ring closure .
- Coupling reactions : Nickel perchlorate or palladium catalysts for cross-coupling aromatic substituents .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
Critical reagents include phenylhydrazine derivatives for oxadiazole precursors and Lewis acids (e.g., ZnCl₂) for regioselective cyclization .
Q. Which spectroscopic and crystallographic methods confirm the structural integrity of the compound?
- NMR spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks, with characteristic shifts for the pyrrolidinone carbonyl (~170 ppm) and oxadiazole C=N (~160 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and torsional strain in the pyrrolidinone-oxadiazole junction .
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
Q. What initial biological screening assays evaluate its pharmacological potential?
- Anticancer activity : MTT assays measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) to assess proliferation inhibition .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining detects early/late apoptotic populations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify inhibitory constants (Kᵢ) .
Q. How are key physicochemical properties (e.g., solubility, thermal stability) determined?
- Thermal stability : Thermogravimetric analysis (TGA) measures decomposition temperatures (typically >200°C for oxadiazole derivatives) .
- Solubility : Shake-flask method in solvents (e.g., DMSO, ethanol) at 25°C, analyzed via HPLC-UV .
- Lipophilicity : Calculated logP values (e.g., using ChemDraw) correlate with membrane permeability .
Advanced Research Questions
Q. How do structural modifications to the oxadiazole and aromatic substituents affect bioactivity?
- Oxadiazole substituents : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. 3-Phenyl substitution optimizes π-π stacking with kinase ATP-binding pockets .
- Pyrrolidinone modifications : Methyl or methoxy groups at the 4-methylphenyl moiety improve pharmacokinetics by reducing hepatic clearance .
- SAR tables :
| Substituent Position | Bioactivity (IC₅₀, µM) | LogP |
|---|---|---|
| 3-Phenyl (oxadiazole) | 9.4 (MCF-7) | 3.2 |
| 4-Methyl (phenyl) | 12.1 (HeLa) | 2.8 |
| 3-Cl (phenyl) | 7.8 (A549) | 3.5 |
Data adapted from .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., S1P1 receptors). The oxadiazole ring’s dipole moment facilitates hydrogen bonding with catalytic lysine residues .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrophobic interactions .
- QSAR models : CoMFA/CoMSIA correlate steric/electronic features with antitumor activity (R² > 0.8) .
Q. How can reaction conditions be optimized to mitigate low yields or by-products in oxadiazole formation?
- Temperature control : Maintaining 80–100°C prevents premature cyclization .
- Catalyst screening : Ni(ClO₄)₂ improves regioselectivity in heterocycle formation vs. CuI .
- By-product analysis : LC-MS identifies dimers or hydrolysis products; silica gel chromatography removes impurities .
Q. How are contradictions in reported biological activity data resolved?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers .
- Purity validation : HPLC purity >95% (λ = 254 nm) ensures activity is not confounded by impurities .
- Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin) normalize inter-study variability .
Q. What analytical approaches characterize synthetic by-products or degradation products?
- LC-MS/MS : High-resolution mass spectrometry (HRMS) identifies molecular formulas of by-products (e.g., m/z 345.77 for triazole derivatives) .
- Preparative HPLC : Isolates intermediates for NMR structural elucidation .
- Stability studies : Accelerated degradation under acidic/alkaline conditions predicts hydrolytic liability of the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
